N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide
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Overview
Description
N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with a benzodioxin derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methoxybenzamide
- N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}prop-2-enamide
Uniqueness
N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide group.
Properties
Molecular Formula |
C20H20ClNO4 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H20ClNO4/c1-20(2,3)19(24)22-15-11-17-16(25-8-9-26-17)10-13(15)18(23)12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,22,24) |
InChI Key |
ORBDDHZLPXHMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OCCO2 |
Origin of Product |
United States |
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